3-Methoxyphenyl benzoate
Description
3-Methoxyphenyl benzoate (C₁₄H₁₂O₃) is an ester derived from benzoic acid and 3-methoxyphenol. Its structure comprises a benzoate group linked to a phenyl ring substituted with a methoxy (-OCH₃) group at the meta position. For example, triazine-based analogs in and employ multi-step procedures using reagents like DIPEA and column chromatography for purification, yielding high-purity products (80–90%) .
Properties
CAS No. |
5554-24-5 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C14H12O3/c1-16-12-8-5-9-13(10-12)17-14(15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
RJQSMMZRWQXFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The ester group in 3-methoxyphenyl benzoate undergoes nucleophilic substitution with various nucleophiles. Key findings include:
Cyanide Ion (CN⁻) Attack
Reactions with cyanide ions in 80% H₂O/20% DMSO follow second-order kinetics. The methoxy group’s electron-donating effects slightly reduce reactivity compared to electron-withdrawing substituents:
| Substituent on Benzoate | Rate Constant (kₙ, M⁻¹s⁻¹) |
|---|---|
| 3-Methoxy (this compound) | 0.0768 ± 0.0007 |
| 4-Nitro | 42.5 ± 0.6 |
| 3-Acetyl | 0.141 ± 0.001 |
The lower kₙ value for this compound reflects reduced electrophilicity at the carbonyl carbon due to resonance donation from the methoxy group .
Aminolysis with Alicyclic Amines
Reactions with secondary alicyclic amines (e.g., piperidine, morpholine) proceed via a zwitterionic tetrahedral intermediate (T⁺⁻). Key mechanistic steps include:
-
Nucleophilic attack : Amine attacks the carbonyl carbon, forming T⁺⁻.
-
Deprotonation : T⁺⁻ loses a proton to yield an anionic intermediate (T⁻).
-
Collapse of T⁻ : Release of 4-nitrophenoxide and formation of the amide product .
Rate-determining steps vary with amine basicity. For morpholine, nonlinear kinetics suggest competing pathways involving T⁺⁻ and T⁻ .
Substituent Effects on Reactivity
The 3-methoxy group exerts electronic and steric influences:
-
Electronic Effects : Resonance donation decreases electrophilicity at the ester carbonyl, slowing reactions with nucleophiles like CN⁻ .
-
Steric Effects : Ortho-substitution introduces minimal steric hindrance, preserving accessibility to the carbonyl group .
Comparative reactivity with analogs:
| Compound | Relative Reactivity (vs. 3-Methoxy) | Key Factor |
|---|---|---|
| 4-Nitrophenyl benzoate | 550× faster | EWG activation |
| 3-Chlorophenyl benzoate | 2× faster | Moderate EWG |
| 4-Methoxyphenyl benzoate | Similar | Comparable EDG |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .
Hydrolysis and Stability
Under acidic or basic conditions, hydrolysis proceeds via:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic water attack.
-
Basic Hydrolysis : Direct hydroxide ion attack, forming benzoic acid and 3-methoxyphenol .
The methoxy group stabilizes the transition state in basic hydrolysis through resonance, but this effect is overshadowed by its electron donation in most nucleophilic reactions .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol derivatives, though the methoxy group remains intact.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position on its aromatic ring, enabling nitration or sulfonation at controlled conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- Benzyl benzoate (C₁₄H₁₂O₂): Lacks the methoxy group but shares the benzoyloxy moiety. Naturally occurring in Filipendula ulmaria, it exhibits a balsamic odor and antimicrobial activity against Gram-positive bacteria .
- 2-Methoxybenzyl benzoate (C₁₅H₁₄O₃): Features a methoxy group at the ortho position, altering polarity and bioactivity compared to the meta-substituted derivative .
- Methyl 3-methoxybenzoate (C₉H₁₀O₃): A simpler ester with a methyl group instead of a phenyl ring, affecting volatility and industrial applications .
- Hexyl benzoate (C₁₃H₁₈O₂): A longer alkyl chain increases lipophilicity, influencing its use in fragrances .
Physical Properties
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